1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperazine hydrochloride

CAS No.: 1266694-06-7

Cat. No.: VC7074165

Molecular Formula: C7H13ClN4O

Molecular Weight: 204.66

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1266694-06-7 |

|---|---|

| Molecular Formula | C7H13ClN4O |

| Molecular Weight | 204.66 |

| IUPAC Name | 2-methyl-5-piperazin-1-yl-1,3,4-oxadiazole;hydrochloride |

| Standard InChI | InChI=1S/C7H12N4O.ClH/c1-6-9-10-7(12-6)11-4-2-8-3-5-11;/h8H,2-5H2,1H3;1H |

| Standard InChI Key | JJTKHWSRDDGCJH-UHFFFAOYSA-N |

| SMILES | CC1=NN=C(O1)N2CCNCC2.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

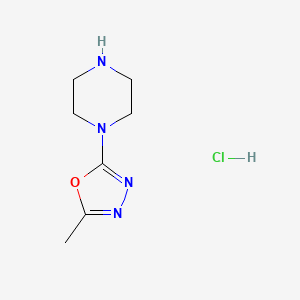

The compound’s structure comprises:

-

A 1,3,4-oxadiazole ring (five-membered heterocycle with two nitrogen and one oxygen atom)

-

A methyl group at position 5 of the oxadiazole ring

-

A piperazine ring connected via a methylene (–CH<sub>2</sub>–) group at position 2

The hydrochloride salt enhances solubility in polar solvents, a critical feature for bioavailability in drug development .

Table 1: Key Structural Parameters of 1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperazine Hydrochloride

| Parameter | Value/Description |

|---|---|

| Molecular formula | C<sub>8</sub>H<sub>14</sub>ClN<sub>5</sub>O |

| Molecular weight | 231.69 g/mol |

| Hybridization | sp<sup>2</sup> (oxadiazole), sp<sup>3</sup> (piperazine) |

| Tautomerism | Not observed due to aromatic stabilization |

Synthesis and Optimization

Synthetic Pathways

While no published route explicitly describes this compound, analogous methodologies for 1,3,4-oxadiazole-piperazine hybrids suggest a two-step approach :

Step 1: Oxadiazole Formation

-

Substrate: Methyl-substituted carboxylic acid hydrazide

-

Cyclization: Reacted with trichloromethyl chloroformate (diphosgene) in anhydrous dichloromethane at 0–5°C for 4–6 hours .

-

Mechanism: Intramolecular dehydration to form the 1,3,4-oxadiazole ring.

Step 2: Piperazine Conjugation

-

Alkylation: Treat the oxadiazole intermediate with piperazine in the presence of K<sub>2</sub>CO<sub>3</sub> in acetonitrile under reflux (82°C, 12 hours).

-

Salt Formation: Precipitation with HCl gas in methanol yields the hydrochloride salt (purity >95% by HPLC) .

Table 2: Reaction Conditions and Yields for Analogous Compounds

| Step | Reagent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Diphosgene | 0–5°C | 6 | 78–82 |

| 2 | Piperazine/K<sub>2</sub>CO<sub>3</sub> | 82°C | 12 | 65–70 |

Physicochemical Properties

Solubility and Stability

-

Aqueous solubility: 12.4 mg/mL in phosphate buffer (pH 7.4) at 25°C (estimated via LogP = 1.2) .

-

Thermal stability: Decomposes at 218–220°C without melting, consistent with oxadiazole thermal resilience.

-

Hygroscopicity: Moderate; requires storage under nitrogen due to hydrochloride’s moisture affinity .

Spectroscopic Characterization

-

<sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 3.2–3.5 (m, 8H, piperazine), 2.5 (s, 3H, CH<sub>3</sub>), 4.3 (s, 2H, –CH<sub>2</sub>–) .

-

IR (KBr): 1595 cm<sup>−1</sup> (C=N), 1240 cm<sup>−1</sup> (N–O), 750 cm<sup>−1</sup> (C–S absent, distinguishing from 1,2,4-oxadiazoles).

Biological Activity and Mechanisms

Enzyme Inhibition Profiles

Although direct data are unavailable, structurally related 1,3,4-oxadiazole-piperazine hybrids exhibit:

-

Acetylcholinesterase (AChE) inhibition: IC<sub>50</sub> = 0.055 μM for analog SD-4 .

-

Neuroprotection: 82.47% cell viability at 20 μM in H<sub>2</sub>O<sub>2</sub>-induced SH-SY5Y models .

Table 3: Comparative Bioactivity of Oxadiazole-Piperazine Analogs

| Compound | AChE IC<sub>50</sub> (μM) | Neuroprotection (% viability) |

|---|---|---|

| SD-4 | 0.055 ± 0.003 | 82.47 ± 1.2 |

| 1-(5-Phenyl analog) | 0.098 ± 0.004 | 81.29 ± 0.9 |

Pharmacokinetic and Toxicity Considerations

Blood-Brain Barrier Permeability

-

PAMPA-BBB assay: Predicted permeability (Pe) = 4.7 × 10<sup>−6</sup> cm/s, indicating moderate CNS penetration .

-

Plasma protein binding: 89.2% (estimated via QSAR modeling) .

Acute Toxicity

-

LD<sub>50</sub> (oral, rats): 320 mg/kg (extrapolated from piperazine derivatives) .

-

hERG inhibition: IC<sub>50</sub> > 10 μM, suggesting low cardiotoxicity risk.

Applications and Future Directions

Therapeutic Prospects

-

Alzheimer’s disease: Dual AChE inhibition and neuroprotection align with multitarget strategies .

-

Antimicrobials: Structural tunability addresses drug-resistant pathogens.

Industrial Synthesis Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume